molecular formula C13H11BClFO3 B3060284 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid CAS No. 2096340-08-6

4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid

Cat. No.: B3060284
CAS No.: 2096340-08-6
M. Wt: 280.49
InChI Key: XZMSEOVVBRATJN-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with benzyloxy, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.

    Substitution Reactions: The phenyl ring is functionalized with benzyloxy, chloro, and fluoro groups through a series of substitution reactions. These reactions often involve the use of reagents such as benzyl chloride, chlorinating agents, and fluorinating agents under controlled conditions.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes:

    Catalysis: Utilizing catalysts to enhance reaction efficiency.

    Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.

    Scale-Up: Adapting laboratory-scale procedures to industrial-scale production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Phenols: Formed through oxidation reactions.

    Hydroxyl Derivatives: Resulting from reduction reactions.

    Substituted Phenyl Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in the design of boron-containing drugs with enhanced efficacy and selectivity.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of benzyloxy.

    4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group, offering different electronic properties.

    3-Formylphenylboronic Acid: Features a formyl group, used in different synthetic applications.

Uniqueness

4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid is unique due to the combination of its substituents, which confer distinct reactivity and potential biological activity. The benzyloxy group provides steric bulk and electronic effects, while the chloro and fluoro groups enhance its chemical stability and reactivity.

Properties

IUPAC Name

(3-chloro-5-fluoro-4-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMSEOVVBRATJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401186259
Record name Boronic acid, B-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096340-08-6
Record name Boronic acid, B-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096340-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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